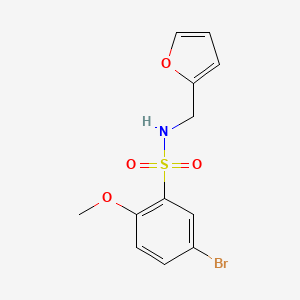

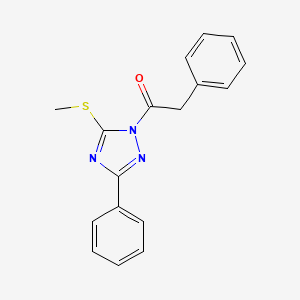

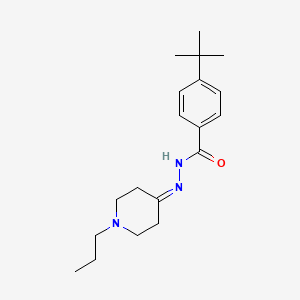

3-chloro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including sulfonation, chlorination, and amination processes. For instance, the synthesis of chloro-pyridinesulfonamide derivatives from hydroxy pyridine by sulfonation and chlorination has been reported with an overall yield of 41% (Pei, 2002)[https://consensus.app/papers/synthesis-4chloro3pyridinesulfonamide-pei/9c6cc75b12c858c5b77ce2586c0ad7b8/?utm_source=chatgpt]. Such methodologies highlight the complex synthetic routes employed to produce sulfonamide-based compounds.

Molecular Structure Analysis

Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided detailed insights into their molecular and supramolecular structures. For example, differences in torsion angles and hydrogen bonding patterns contribute to the distinct structural characteristics of these compounds (Jacobs et al., 2013)[https://consensus.app/papers/n2pyridin2ylethylderivatives-methane-jacobs/1ed6595b59b65c5cbee29b92ac0bb4a7/?utm_source=chatgpt]. These structural analyses are crucial for understanding the interactions and reactivity of such compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of sulfonamide derivatives are significantly influenced by their molecular structure. For instance, the presence of chloro, methoxy, and pyridinylmethyl groups can affect the compound's ability to participate in various chemical reactions, including those involving carbonic anhydrase inhibition (Balandis et al., 2020)[https://consensus.app/papers/synthesis-structureaffinity-relationship-chlorinated-balandis/29ede11daebe54b3852e9fe139194b65/?utm_source=chatgpt].

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application of chemical compounds. The crystalline structure of similar sulfonamide compounds has been elucidated through X-ray crystallography, revealing detailed information about molecular conformations and interactions (Rodrigues et al., 2015)[https://consensus.app/papers/structures-4methoxyn4methylphenylbenzenesulfonamide-rodrigues/5d16fbc460235eee844e56a436ed2884/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of "3-chloro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide" and related compounds, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the synthesis and study of sulfonamides have shown their potential as carbonic anhydrase inhibitors, highlighting their chemical reactivity and interaction mechanisms (Gul et al., 2016)[https://consensus.app/papers/synthesis-bioactivity-studies-gul/a717922d5b5350e89a0b798ed33e6bcc/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

3-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQWDXDPHJAMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-4-methoxy-N-pyridin-4-ylmethyl-benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5727246.png)

![5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5727258.png)

![3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5727262.png)

![N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5727270.png)

![3-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5727322.png)

![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727339.png)